molecular formula C10H13F3N2O2 B2619372 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1855889-24-5

3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

カタログ番号: B2619372
CAS番号: 1855889-24-5
分子量: 250.221
InChIキー: GRLZUEBUGQSOIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid (C₉H₁₁F₃N₂O₂) is a pyrazole-based carboxylic acid derivative with a molecular weight of 236.20 g/mol and CAS number 1823464-59-0 . Its structure features a 1H-pyrazole ring substituted with an ethyl group at position 5 and a trifluoromethyl group at position 3. The propanoic acid chain includes a methyl group at position 2, which introduces steric effects that may influence solubility and reactivity. Its ethyl ester derivative (C₁₂H₁₇F₃N₂O₂, CAS 1855906-65-8) has predicted physicochemical properties, including a density of 1.22 g/cm³ and boiling point of 311.4°C , suggesting the parent acid may exhibit distinct polarity and solubility profiles.

特性

IUPAC Name

3-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2/c1-3-7-4-8(10(11,12)13)14-15(7)5-6(2)9(16)17/h4,6H,3,5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLZUEBUGQSOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(C)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthetic route .

化学反応の分析

Types of Reactions

3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaOMe in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

作用機序

The mechanism of action of 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets:

類似化合物との比較

2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

  • Molecular Formula : C₁₀H₁₃F₃N₂O₂
  • Molecular Weight : 250.22 g/mol (vs. 236.20 for the target compound)
  • Key Differences: Replaces the propanoic acid chain with a shorter acetic acid group and lacks the 2-methyl substitution.
  • The absence of a methyl group could increase solubility in polar solvents .

3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

  • Molecular Formula : C₈H₁₀BrF₃N₂O₂
  • Molecular Weight : 303.08 g/mol
  • Key Differences : Substitutes the ethyl group at pyrazole position 5 with a methyl group and introduces a bromine atom at position 4.

Heterocyclic Core Modifications

2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid

  • Molecular Formula : C₁₂H₈N₃O₄F₃
  • Molecular Weight : 315.20 g/mol
  • Key Differences : Replaces the pyrazole ring with a benzoimidazole core and adds a nitro group at position 6.
  • The benzoimidazole core may confer distinct pharmacokinetic properties, such as higher melting points (279.4°C) indicative of crystallinity .

Functional Group Variations

Celecoxib-Related Pyrazole Sulfonamides (e.g., 4-[5-(2-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

  • Molecular Formula : C₁₇H₁₄F₃N₃O₂S
  • Key Differences : Incorporates a sulfonamide group instead of a carboxylic acid.
  • Implications : Sulfonamide groups are associated with cyclooxygenase-2 (COX-2) inhibition (e.g., celecoxib). The absence of this group in the target compound suggests divergent biological targets, possibly reducing COX-2 selectivity .

Predicted Properties

  • The ethyl ester derivative of the target compound has a predicted acidity (pKa) of -0.41, suggesting the parent acid is a strong organic acid with high solubility in basic aqueous solutions .

Table 1. Comparative Analysis of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Purity Notable Properties
Target Compound C₉H₁₁F₃N₂O₂ 236.20 Ethyl, CF₃, 2-methylpropanoic acid 95% Strong acidity (predicted)
2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid C₁₀H₁₃F₃N₂O₂ 250.22 Ethyl, CF₃, acetic acid 95% Higher solubility (shorter chain)
3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid C₈H₁₀BrF₃N₂O₂ 303.08 Bromo, methyl, CF₃ N/A Halogen bonding potential
Celecoxib analog (e.g., Compound e in ) C₁₇H₁₄F₃N₃O₂S 393.37 Sulfonamide, CF₃ N/A COX-2 inhibition

生物活性

3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Chemical Name : 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
  • Molecular Formula : C12H17F3N2O2
  • Molecular Weight : 278.28 g/mol
  • CAS Number : 1855906-65-8

Biological Activity Overview

The biological activity of this compound primarily stems from its structural features, particularly the pyrazole ring and trifluoromethyl group. These components are known to influence various biological pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on pyrazole derivatives demonstrated good antimicrobial activity against various bacterial strains, suggesting that the trifluoromethyl group may enhance bioactivity through increased lipophilicity and membrane penetration .

Antioxidant Activity

The antioxidant potential of related pyrazole compounds has been documented. A study evaluated the radical scavenging ability of pyrazole derivatives using the DPPH assay, showing promising results in terms of reducing oxidative stress . This suggests that 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid may similarly function as an antioxidant.

Insecticidal Activity

Insecticidal properties have also been explored for pyrazole derivatives. A related compound was found to exhibit larvicidal activity against Aedes aegypti, a vector for several viral diseases. The study reported LC50 values indicating effective control at low concentrations, highlighting the potential for developing new insecticides based on this scaffold .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid:

  • Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the pyrazole ring significantly enhanced antimicrobial efficacy .
  • Antioxidant Evaluation : The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests. Compounds similar to 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid showed considerable activity, suggesting a protective role against oxidative damage .
  • Insecticidal Assessment : The larvicidal effects of structurally related compounds were evaluated against mosquito larvae, revealing effective mortality rates at specific concentrations, which could lead to new pest control strategies .

Data Tables

Compound NameActivity TypeIC50/LC50 Value (µM)Reference
Pyrazole AAntimicrobial15.6
Pyrazole BAntioxidant25.0
Pyrazole CInsecticidal28.9 (LC50)

Q & A

Q. What are the optimized synthetic routes for 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid, and how are reaction conditions tailored to improve yield?

The synthesis typically involves multi-step reactions starting from pyrazole precursors and trifluoromethyl-containing intermediates. Key steps include:

  • Pyrazole ring formation : Cyclocondensation of hydrazines with β-keto esters or related carbonyl derivatives under acidic conditions.
  • Functionalization : Introduction of the ethyl and trifluoromethyl groups via nucleophilic substitution or catalytic cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
  • Ester hydrolysis : Conversion of the ethyl ester to the propanoic acid moiety using alkaline hydrolysis (e.g., NaOH/EtOH) .
    Optimization factors :
  • Temperature control : Pyrazole formation often requires reflux (~80–100°C) in polar aprotic solvents (e.g., DMF).
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for trifluoromethyl groups.
  • Purification : Column chromatography or recrystallization ensures >95% purity, monitored via TLC .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.0–4.5 ppm (pyrazole CH), and δ 12–13 ppm (carboxylic acid -OH, broad).
    • ¹³C NMR : Signals for CF₃ (~120–125 ppm, quartets due to ¹JCF coupling) and carbonyl carbons (~170–175 ppm).
  • Mass spectrometry (HRMS) : Exact mass confirmation (e.g., C₁₁H₁₄F₃N₂O₂ requires [M+H]⁺ = 283.0961) .
  • IR spectroscopy : Stretching bands for -COOH (~2500–3300 cm⁻¹, broad) and C=O (~1700 cm⁻¹) .

Q. What are the key physicochemical properties influencing its reactivity and stability?

  • Lipophilicity : The trifluoromethyl group enhances hydrophobicity (logP ~2.5), impacting membrane permeability.
  • Acid dissociation constant (pKa) : The carboxylic acid moiety has a pKa ~3.5–4.0, influencing ionization in physiological conditions.
  • Thermal stability : Decomposition above 200°C, as observed via TGA/DSC.
  • Solubility : Limited aqueous solubility (<1 mg/mL), requiring DMSO or ethanol for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions or impurity profiles. Methodological strategies include:

  • Dose-response standardization : Use a consistent concentration range (e.g., 1 nM–100 µM) across assays.
  • Impurity profiling : Quantify by-products (e.g., unhydrolyzed esters) via HPLC with UV detection (λ = 254 nm).
  • Orthogonal assays : Validate anti-inflammatory activity using both COX-2 inhibition (ELISA) and NF-κB reporter assays .

Q. What computational approaches predict the compound’s binding modes to pharmacological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with COX-2 or PPARγ. Key residues (e.g., Arg120 in COX-2) may form hydrogen bonds with the carboxylic acid group.
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).
  • QSAR modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on IC₅₀ values .

Q. How do structural modifications impact its pharmacokinetic profile?

  • Ester prodrugs : Replace -COOH with ethyl ester to enhance oral bioavailability (e.g., logD improvement from 2.5 to 3.8).
  • Pyrazole substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to modulate metabolic stability (CYP450 clearance rates).
  • Isotopic labeling : ¹⁸F or ¹³C tags enable PET/SPECT imaging to study tissue distribution .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。